![molecular formula C9H15N3O2 B3391231 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 15029-35-3](/img/structure/B3391231.png)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile
Overview
Description
“3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile” is also known as HEPPS . It is a buffering agent used in biology and biochemistry . The pKa of HEPPS is 8.00 . It is one of Good’s buffers . Research on mice with Alzheimer’s disease-like amyloid-beta plaques has shown that HEPPS can cause the plaques to break up, reversing some of the symptoms in the mice .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile” is complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a hydroxyethyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
HEPPS has been shown to have a significant effect on the aggregation of amyloid-beta plaques, a key feature of Alzheimer’s disease . It appears to cause these plaques to break up, potentially reversing some of the symptoms of the disease .Physical And Chemical Properties Analysis
HEPPS is a white crystalline powder . It has a molar mass of 238.3012 g/mol . It is soluble in water, with a solubility of 40 g/100 ml at 20°C . Its pKa values are 3 and 7.5 .Scientific Research Applications
Buffering Agent in Biological Research
One of the most common uses of piperazine derivatives is as buffering agents in biological research . For example, a compound known as HEPPS (3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid) is used as a buffering agent in biology and biochemistry .
Alzheimer’s Disease Research
Research on mice with Alzheimer’s disease-like amyloid-beta plaques has shown that HEPPS can cause the plaques to break up, reversing some of the symptoms in the mice . HEPPS was reported to dissociate amyloid-beta oligomers in patients’ plasma samples enabling blood diagnosis of Alzheimer’s disease .
Tissue Culture
Piperazine derivatives are used in tissue culture applications . They help maintain the pH of the culture medium, which is crucial for cell growth and survival .
Phosphorylation and Photophosphorylation
These processes are fundamental to many biological functions, including energy transfer and signal transduction . Piperazine derivatives are used in these studies due to their buffering capabilities .
Electroporation Studies
Piperazine derivatives are used as buffers in electroporation studies . Electroporation is a technique used in molecular biology to increase the permeability of cell membranes .
Protein Synthesis
Piperazine derivatives are used in protein synthesis studies . They can prevent the binding of proteins to non-receptor materials, which is important in many biochemical experiments .
Gel Electrophoresis
Piperazine derivatives are used as running buffers in gel electrophoresis . This technique is used to separate proteins or nucleic acids based on their size and charge .
Biochemical Assays
Piperazine derivatives are used in various biochemical assays, such as the Bradford or bicinchoninic acid (BCA) assays . These assays are used to measure the concentration of proteins in a sample .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile, also known as HEPPS, is amyloid-beta plaques . These plaques are protein aggregates that are commonly found in the brains of Alzheimer’s disease patients .
Mode of Action
HEPPS interacts with amyloid-beta plaques by causing them to break up . This interaction results in the reversal of some of the symptoms associated with Alzheimer’s disease .
Biochemical Pathways
It is known that the compound’s action leads to thedisaggregation of amyloid-beta oligomers and plaques . This process can potentially restore normal cellular function in the areas of the brain affected by these protein aggregates .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The action of HEPPS leads to the reversal of some symptoms of Alzheimer’s disease . By breaking up amyloid-beta plaques, HEPPS can potentially restore cognitive function and alleviate other symptoms associated with these protein aggregates .
Action Environment
The efficacy and stability of HEPPS can be influenced by various environmental factors. For instance, the compound’s pKa value is 8.0 , which means it can act as a buffer in biological systems. This property could potentially affect the compound’s action, depending on the pH of its environment
properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13/h13H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPMINRVKXUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223133 | |
Record name | 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile | |
CAS RN |
15029-35-3 | |
Record name | 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15029-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Hydroxyethyl)-β-oxo-1-piperazinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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